molecular formula C15H21N5O2 B11038125 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11038125
M. Wt: 303.36 g/mol
InChI Key: PMXABMMDRDRBGB-UHFFFAOYSA-N
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Description

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrido[4,3-d]pyrimidinones, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chloropyridine and 4-methylpiperazine.

    Formation of Pyrido[4,3-d]pyrimidinone Core: The core structure is formed through a series of condensation reactions involving the intermediates.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation reactions using appropriate reagents like 2-methoxyethyl chloride.

    Final Cyclization: The final step involves cyclization to form the pyrido[4,3-d]pyrimidinone ring system under controlled conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and mechanisms due to its ability to interact with specific proteins and enzymes.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
  • 6-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Uniqueness

Compared to similar compounds, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C15H21N5O2/c1-18-5-7-20(8-6-18)15-16-11-12-13(17-15)3-4-19(14(12)21)9-10-22-2/h3-4,11H,5-10H2,1-2H3

InChI Key

PMXABMMDRDRBGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCOC

Origin of Product

United States

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